N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide
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Overview
Description
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide as a solvent, yielding high purity and excellent yields under relatively mild conditions . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby disrupting critical biological pathways. For example, it may inhibit tyrosine kinase receptors, which are often overexpressed in various cancers .
Comparison with Similar Compounds
N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide: Shares a similar core structure but lacks the carbamothioyl group.
N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide: Another benzothiazole derivative with different substituents, showing varied biological activities.
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-3-29-17-13-11-16(12-14-17)22(28)27-24(30)26-19-9-6-7-18(15(19)2)23-25-20-8-4-5-10-21(20)31-23/h4-14H,3H2,1-2H3,(H2,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCHIOCUTCUFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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